1-(Dimethoxymethyl)-2,4-difluorobenzene
Description
Properties
IUPAC Name |
1-(dimethoxymethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-12-9(13-2)7-4-3-6(10)5-8(7)11/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCXOIPRVSWFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=C(C=C1)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597332 | |
| Record name | 1-(Dimethoxymethyl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144062-35-1 | |
| Record name | 1-(Dimethoxymethyl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the final product by the addition of another methoxy group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Methanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxymethyl)-2,4-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid.
Reduction: Formation of 1-(dimethoxymethyl)-2,4-difluorobenzyl alcohol.
Substitution: Formation of 2,4-difluoroaniline or 2,4-difluorothiophenol.
Scientific Research Applications
1-(Dimethoxymethyl)-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dimethoxymethyl)-2,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(Dimethoxymethyl)-2,4-Difluorobenzene and Analogues
Key Reactivity Differences :
- The dimethoxymethyl group in the target compound facilitates nucleophilic reactions at the benzylic position, whereas the difluoromethyl group (–CF₂H) in its analogue promotes electrophilic substitution due to higher electronegativity .
- The 2,4-difluorophenyl ketone undergoes condensation with triazoles, while the dimethoxymethyl derivative may serve as a protected aldehyde in multi-step syntheses .
Table 2: Property Comparison
Biological Activity
1-(Dimethoxymethyl)-2,4-difluorobenzene (CAS No. 144062-35-1) is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of fluorine atoms in its structure enhances its biological activity and stability, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 188.17 g/mol. Its structure features two methoxy groups and two fluorine atoms attached to a benzene ring, contributing to its unique chemical properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of fluorinated benzene compounds exhibit significant antibacterial and antifungal properties. The incorporation of fluorine often enhances the lipophilicity and membrane permeability of compounds, which can improve their efficacy against microbial pathogens .
- Anticancer Potential : Fluorinated compounds have been shown to interfere with various cancer cell metabolic pathways. For instance, studies on similar compounds indicate that they may inhibit glycolysis in cancer cells, suggesting a possible mechanism for anticancer activity .
Antimicrobial Studies
A series of experiments evaluated the antimicrobial efficacy of this compound against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 1000 |
| Candida albicans | 250 |
These results indicate that the compound exhibits moderate antibacterial activity against Staphylococcus aureus and significant antifungal activity against Candida albicans, while showing less effectiveness against Gram-negative bacteria like Escherichia coli.
Anticancer Mechanisms
In vitro studies have demonstrated that this compound can influence cell viability in various cancer cell lines. The proposed mechanisms include:
- Inhibition of Glycolysis : Similar to other fluorinated compounds, it is hypothesized that this compound may inhibit key glycolytic enzymes, thereby reducing energy production in cancer cells .
- Induction of Apoptosis : Some studies suggest that fluorinated aromatic compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of dimethoxyfluorobenzenes and tested their antimicrobial properties. The results showed that the presence of methoxy groups significantly enhanced the antibacterial activity against Staphylococcus aureus, with MIC values comparable to established antibiotics.
Case Study 2: Cancer Cell Viability
Another research group investigated the effects of this compound on glioblastoma cells. The study found that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
